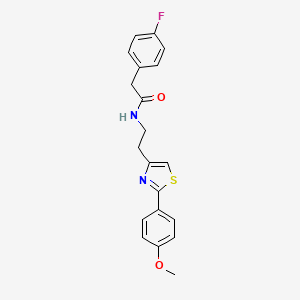
2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FMT is a thiazole derivative, and its unique chemical structure makes it an attractive candidate for use in drug discovery and development.
Applications De Recherche Scientifique
Antimicrobial Applications
Research has demonstrated the synthesis of thiazole derivatives, including compounds structurally related to "2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide," showing significant antimicrobial activities. These activities are tested against a variety of bacterial and fungal strains, indicating the compound's potential as a base for developing new antimicrobial agents. For instance, studies have highlighted the synthesis and antimicrobial evaluation of sulfide and sulfone derivatives of thiazole, showcasing their effectiveness against Gram-negative and Gram-positive bacteria as well as fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Neuroprotective Effects
Analogs of "2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide" have been investigated for their neuroprotective effects. Specifically, compounds have been developed to evaluate their protective properties against cerebral ischemic injury, both in vitro and in vivo models. This includes the assessment of these compounds' ability to cross the blood-brain barrier, suggesting their potential application in treating neurological disorders (Yu et al., 2018).
Antiproliferative and Cancer Research
Thiazole derivatives, including those similar to the compound , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies aim to understand the compounds' mechanisms of action and their potential as cancer therapeutics. Research into benzophenone-thiazole derivatives as potent VEGF-A inhibitors illustrates this application, highlighting the compound's role in inhibiting tumor growth and proliferation (Prashanth et al., 2014).
Herbicide Analysis and Environmental Impact
The compound's structural analogs have been studied for their role in the analysis of herbicides and their degradation products in natural waters. This research is crucial for understanding the environmental impact of such compounds, including their persistence and potential toxicity. For example, the detection and analysis of herbicides and their sulfonic and oxanilic acid degradates offer insights into the environmental fate of these chemicals (Zimmerman, Schneider, & Thurman, 2002).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-25-18-8-4-15(5-9-18)20-23-17(13-26-20)10-11-22-19(24)12-14-2-6-16(21)7-3-14/h2-9,13H,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQQMJYWMBRSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


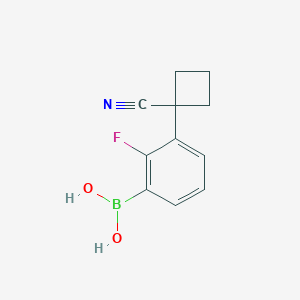
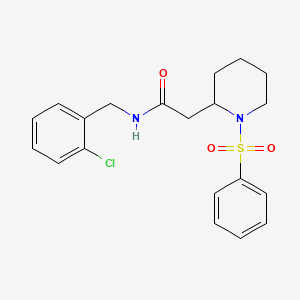
![(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2696750.png)
![1-(4-ethoxyphenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2696751.png)
![N-isopropyl-1-[2-({[(3-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-benzimidazole-5-sulfonamide](/img/structure/B2696753.png)
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2696755.png)
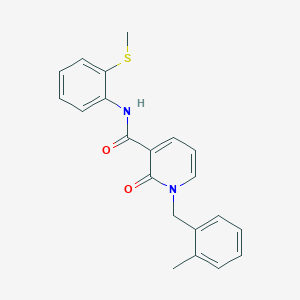

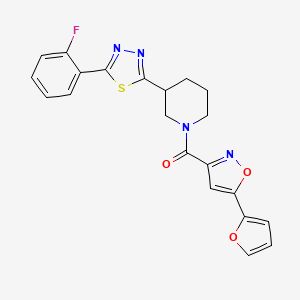
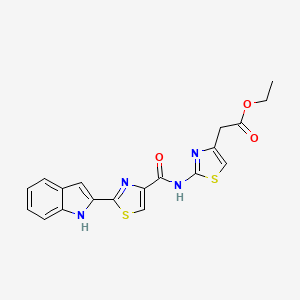
![2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2696765.png)
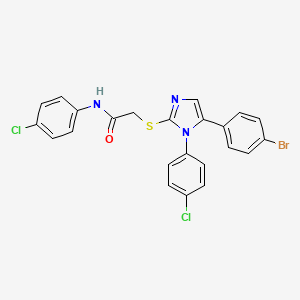
![11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2696767.png)